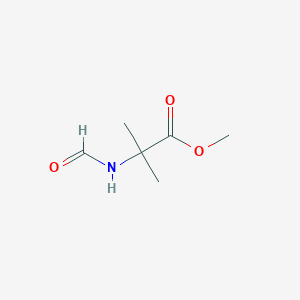

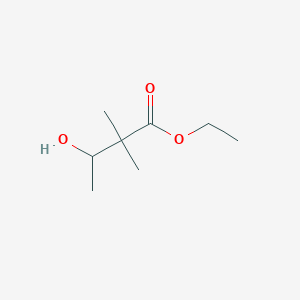

Ethyl 3-hydroxy-2,2-dimethylbutanoate

Overview

Description

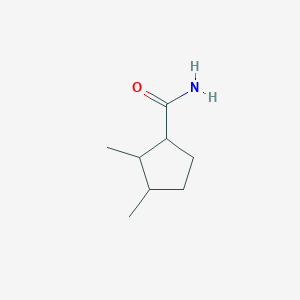

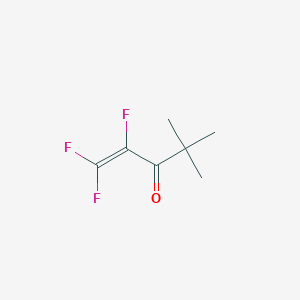

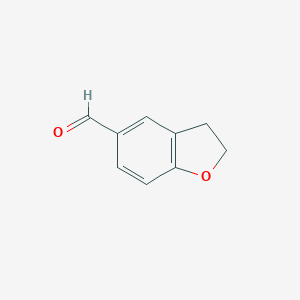

Ethyl 3-hydroxy-2,2-dimethylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402035. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

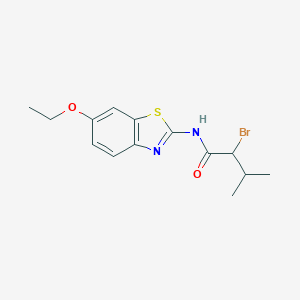

It is used as a synthetic intermediate in the production of furaquinocin D's side chain. A study by Akeboshi et al. (1998) presents a new approach to synthesizing a related compound, ethyl (2R, 3R)-2-t-butyldimethylsilyloxymethyl-3-hydroxy-2-methylbutanoate, combining stereoselective chemical techniques (Akeboshi et al., 1998).

Ethyl 3-hydroxybutanoates, a category that includes ethyl 3-hydroxy-2,2-dimethylbutanoate, have been identified in Carica pubescens fruit pulp. This suggests its potential use as a natural source for pharmaceuticals, as explored by Krajewski, Duque, and Schrejer (1997) (Krajewski, Duque, & Schrejer, 1997).

In pharmaceutical synthesis, particularly for compounds like Mevinolin and Compactin, this compound is a valuable intermediate. Guindon et al. (1985) developed a novel method for synthesizing Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a key intermediate in these pharmaceuticals (Guindon et al., 1985).

This compound is used in microbial reduction processes. Kawai et al. (1995) showed that additives like methyl vinyl ketone can control stereoselectivity in the microbe-catalyzed reduction of ethyl 2-methyl-3-oxobutanoate, allowing selective production of different hydroxy esters (Kawai, Takanobe, & Ohno, 1995).

Asghari, Ramezani, and Mohseni (2014) explored the antibacterial properties of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, indicating potential applications in antimicrobial research (Asghari, Ramezani, & Mohseni, 2014).

A study by Nakamura et al. (1990) demonstrated the effectiveness of Mucor javanicus in reducing ethyl 2-allyl-3-oxobutanoate to the corresponding (2R,3S)-syn-hydroxy ester with excellent stereoselectivity, complementary to bakers' yeast reduction (Nakamura et al., 1990).

Mechanism of Action

Target of Action

Ethyl 3-hydroxy-2,2-dimethylbutanoate is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with various targets to facilitate the synthesis of other compounds.

Biochemical Pathways

As an intermediate in organic synthesis , it may be involved in various biochemical pathways depending on the specific reactions it is used in.

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 2.27, indicating its lipophilicity . These properties suggest that it may have good bioavailability.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it is used in and the compounds it helps to synthesize.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is insoluble in water but soluble in organic solvents such as ether, alcohol, and ketone . This suggests that its action and efficacy may be influenced by the solvent environment. It should be stored away from fire and oxidizing agents .

Properties

IUPAC Name |

ethyl 3-hydroxy-2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-11-7(10)8(3,4)6(2)9/h6,9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZVLAWBYJYWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7505-94-4 | |

| Record name | NSC402035 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.